molecular formula C9H17NO2 B3098858 2-cyclopentyl-N-methoxy-N-methylacetamide CAS No. 134560-38-6

2-cyclopentyl-N-methoxy-N-methylacetamide

Cat. No.: B3098858
CAS No.: 134560-38-6
M. Wt: 171.24 g/mol
InChI Key: QRMDRKGAMJCFSJ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMDRKGAMJCFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyclopentyl-N-methoxy-N-methylacetamide: Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the precise control over reactive intermediates is paramount for the efficient construction of complex molecular architectures. Among the arsenal of synthons available to chemists, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile and reliable intermediates.[1][2] This guide provides an in-depth technical overview of a specific Weinreb amide, 2-cyclopentyl-N-methoxy-N-methylacetamide, detailing its fundamental molecular properties and outlining a robust synthetic protocol. This compound serves as a valuable building block, enabling the introduction of the cyclopentylacetyl moiety in a controlled fashion, a structural motif of interest in the development of novel therapeutic agents.

The primary advantage of the Weinreb amide functionality lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate which, upon acidic workup, yields a ketone.[1][3] This circumvents the common issue of over-addition to form tertiary alcohols, a frequent side reaction with more reactive acylating agents like acid chlorides or esters.[1] The stability and predictable reactivity of Weinreb amides make them indispensable tools in multi-step syntheses.[1][2]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number 134560-38-6
InChI Key QRMDRKGAMJCFSJ-UHFFFAOYSA-N

The structural formula of this compound, as depicted below, highlights the key functional groups: the cyclopentyl ring, the central acetamide core, and the characteristic N-methoxy-N-methylamino group.

Caption: Chemical structure of this compound.

Synthetic Protocol: Weinreb Amidation

The synthesis of this compound is most reliably achieved through a Weinreb amidation reaction. This involves the coupling of a carboxylic acid (or its activated derivative) with N,O-dimethylhydroxylamine.[3][4] The following protocol details a common and effective method starting from cyclopentylacetic acid.

Causality Behind Experimental Choices
  • Activation of the Carboxylic Acid: Carboxylic acids are generally not reactive enough to directly form amides. Activation, in this case with a coupling agent like dicyclohexylcarbodiimide (DCC), converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3]

  • N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is a stable, commercially available, and easily handled solid.[1] A base, such as triethylamine (TEA), is required to neutralize the HCl and generate the free amine in situ for the reaction.

  • Solvent Choice: An aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without interfering with the reaction mechanism.

  • Byproduct Removal: The reaction with DCC produces dicyclohexylurea (DCU) as a byproduct, which is largely insoluble in DCM and can be easily removed by filtration.[3]

Step-by-Step Methodology
  • Reaction Setup: To a solution of cyclopentylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10-15 minutes.

  • Coupling Agent Addition: To the stirred suspension, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility stems from the reliable and chemoselective reactivity of the Weinreb amide functional group, which allows for the controlled synthesis of ketones. The synthetic protocol outlined in this guide, based on the established principles of Weinreb amidation, provides a robust and reproducible method for its preparation. For researchers in drug discovery and development, the ability to efficiently synthesize such building blocks is a critical step in the exploration of new chemical space and the generation of novel molecular entities with therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]

  • Borbély, A., et al. (2014). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 19(9), 14838-14851. [Link]

  • Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved from [Link]

  • El-Sayed, A. M., & El-Shorbagy, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 16(6), 546-561. [Link]

Sources

An In-depth Technical Guide to 2-Cyclopentyl-N-methoxy-N-methylacetamide: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-cyclopentyl-N-methoxy-N-methylacetamide. As of the latest update, a specific Material Safety Data Sheet (MSDS) and detailed toxicological or biological activity data for this compound are not publicly available. Therefore, this guide has been constructed by drawing logical inferences from structurally related compounds, including N-methoxy-N-methylamides (also known as Weinreb amides) and molecules containing a cyclopentyl moiety. The information herein should be used as a preliminary resource for safe handling and experimental design, and it is imperative to conduct a thorough risk assessment before use.

Introduction: Unveiling a Novel Synthetic Building Block

This compound, with the CAS number 134560-38-6, is a chemical entity that, while not extensively studied, holds potential as a versatile intermediate in organic synthesis and drug discovery.[1] Its structure combines two key features: the N-methoxy-N-methylamide (Weinreb amide) functional group and a cyclopentyl moiety.

The Weinreb amide is a well-established and highly valued functional group in modern organic synthesis. It is known for its ability to react with organometallic reagents to form ketones and with reducing agents to yield aldehydes, often with high chemoselectivity and without over-addition.[2][3][4] This reactivity makes it a cornerstone in the construction of complex molecules.

The cyclopentane ring is a prevalent scaffold in medicinal chemistry.[5][6][7] Its conformational flexibility and lipophilic nature allow it to favorably interact with biological targets and improve the pharmacokinetic properties of drug candidates.[5][8] The incorporation of a cyclopentyl group can enhance metabolic stability and provide a rigid framework for the spatial orientation of other functional groups.[5]

This guide will synthesize the available information to provide a detailed technical overview of this compound, with a focus on its chemical properties, extrapolated safety and handling protocols, and potential considerations for its use in a research and development setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 134560-38-6[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
Appearance Not specified; likely a liquid or low-melting solidInferred
Purity 96% (example from a commercial supplier)[1]
InChI Key QRMDRKGAMJCFSJ-UHFFFAOYSA-N[1]

Safety and Handling: A Precautionary Approach

In the absence of a specific MSDS for this compound, the following safety and handling procedures are recommended based on data from analogous compounds, such as N-methoxy-N-methylacetamide and other substituted acetamides.[9][10][11][12][13][14][15][16][17][18][19]

Hazard Identification (Inferred)

Based on the safety profiles of structurally similar compounds, this compound should be handled as a potentially hazardous substance with the following inferred risks:

  • Flammability: N-methoxy-N-methylacetamide is a flammable liquid.[11][12] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[11][12][13]

  • Skin and Eye Irritation: Related acetamides are known to cause skin and eye irritation.[9][14][20] Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[14][20]

  • Harmful if Swallowed: Some related acetamides are harmful if swallowed.[10][14]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.[14][16][21]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before use and change them immediately if contaminated.[14][16][18][21]

  • Body Protection: A lab coat or chemical-resistant apron to protect against skin contact. For tasks with a higher risk of splashes, a full-body suit may be necessary.[14][16][21]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[16][17] If there is a risk of inhalation, a suitable respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling:

    • Handle in a well-ventilated place, preferably a chemical fume hood.[11][16]

    • Avoid contact with skin, eyes, and clothing.[9][11][12]

    • Avoid breathing vapors or mist.[10][14]

    • Use non-sparking tools and take precautionary measures against static discharge.[11][12][13]

    • Do not eat, drink, or smoke in the laboratory.[14][17][21]

    • Wash hands thoroughly after handling.[9][16][17]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12][13]

    • Keep away from heat, sparks, and open flames.[12][13]

    • Store away from incompatible materials such as strong oxidizing agents.[13][15]

First Aid Measures (Inferred)

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following are general first-aid measures based on related compounds:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][12][14]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10][12][13][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][10][12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12][13][14]

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal. For solid spills, avoid creating dust.[12][15] Ensure adequate ventilation.

  • Waste Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[13] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Potential Applications in Research and Drug Discovery

While no specific biological activity has been reported for this compound, its structural components suggest potential avenues for exploration in drug discovery.

The Cyclopentyl Moiety as a "Privileged Scaffold"

The cyclopentane ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Its inclusion in a molecule can:

  • Enhance Lipophilicity: This can improve absorption and distribution characteristics.[5]

  • Introduce Conformational Rigidity: A more rigid structure can lead to higher binding affinity and selectivity for a biological target.[5]

  • Serve as a Versatile Scaffold: The cyclopentane ring can be functionalized to present pharmacophoric groups in a defined spatial arrangement.[5][6]

Notably, some cyclopentane-containing compounds, such as certain 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, have shown acetylcholinesterase (AChE) inhibitory activity.[22][23] AChE inhibitors are a class of drugs used in the treatment of Alzheimer's disease.[24] This suggests that the cyclopentyl group can be incorporated into scaffolds that target this important enzyme.

The Weinreb Amide as a Synthetic Tool

The N-methoxy-N-methylamide functionality is a powerful tool for the synthesis of complex molecules. Its predictable reactivity allows for the controlled introduction of carbonyl groups, which are central to the structure of many biologically active compounds.[2][3][4] Therefore, this compound could serve as a key building block for the synthesis of novel cyclopentyl-containing ketones and other derivatives for biological screening.

Experimental Protocols and Methodologies

Given the lack of specific experimental data for this compound, this section provides generalized protocols that would be applicable for its synthesis and subsequent use in a research context.

Illustrative Synthetic Approach

A plausible synthetic route to this compound would involve the acylation of N,O-dimethylhydroxylamine with a derivative of cyclopentylacetic acid. Cyclopentylacetic acid itself is a commercially available reagent used in the synthesis of pharmaceuticals.[25]

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products CPA Cyclopentylacetic Acid ActivatedCPA Cyclopentylacetyl Chloride (Intermediate) CPA->ActivatedCPA Activation ActivatingAgent Activating Agent (e.g., SOCl2, Oxalyl Chloride) WeinrebAmine N,O-Dimethylhydroxylamine Hydrochloride Target 2-Cyclopentyl-N-methoxy- N-methylacetamide WeinrebAmine->Target Acylation Base Base (e.g., Pyridine, Triethylamine) Base->Target Acylation ActivatedCPA->Target Acylation

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Hypothetical):

  • Activation of Cyclopentylacetic Acid: Cyclopentylacetic acid would be converted to a more reactive acylating agent, such as an acid chloride, by reacting it with an activating agent like thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane).

  • Acylation Reaction: The activated cyclopentylacetic acid derivative would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated and the hydrochloride salt.

  • Workup and Purification: The reaction mixture would be subjected to an aqueous workup to remove salts and other water-soluble impurities. The organic layer would then be dried and concentrated. The crude product would be purified, likely by distillation under reduced pressure or column chromatography, to yield the desired this compound.

Workflow for Investigating Biological Activity

Should this compound be investigated for potential biological activity, a standard screening workflow would be employed.

Biological_Screening_Workflow Start 2-Cyclopentyl-N-methoxy- N-methylacetamide InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Start->InVitro Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR InVivo In Vivo Studies (Animal Models) Cytotoxicity->InVivo LeadOpt Lead Optimization InVivo->LeadOpt SAR->LeadOpt

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 2-Cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of the Weinreb-Nahm Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, the synthesis of ketones stands out as a critical transformation, given their prevalence in natural products, pharmaceuticals, and as versatile intermediates for further functionalization. The addition of organometallic reagents to carboxylic acid derivatives is a classic approach to ketone synthesis; however, it is often plagued by a significant side reaction: over-addition of the organometallic reagent to the newly formed ketone, leading to the tertiary alcohol.[1][2][3]

In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this challenge through the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb-Nahm amides.[1] This application note provides a detailed protocol and scientific rationale for the reaction of 2-cyclopentyl-N-methoxy-N-methylacetamide with Grignard reagents, a specific embodiment of the highly reliable and chemoselective Weinreb-Nahm ketone synthesis. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method for the preparation of cyclopentyl ketones.

The Underlying Science: Mechanism of the Weinreb-Nahm Ketone Synthesis

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack of the Grignard reagent on the amide carbonyl.[1][4] This stability is attributed to the formation of a five-membered chelate with the magnesium ion, which is coordinated by the carbonyl oxygen and the N-methoxy oxygen.[3][4]

This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[1][4] This chelation effectively shields the intermediate from further nucleophilic attack by another equivalent of the Grignard reagent, thus preventing the formation of the tertiary alcohol byproduct that is common in reactions with other acylating agents like esters or acid chlorides.[1][2][3]

Diagram of the Reaction Mechanism

Weinreb-Nahm Ketone Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Chelated Tetrahedral Intermediate cluster_products Products WeinrebAmide 2-Cyclopentyl-N-methoxy- N-methylacetamide Intermediate Stable Chelated Intermediate WeinrebAmide->Intermediate Nucleophilic Attack Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Ketone Cyclopentyl Ketone Intermediate->Ketone Acidic Workup Side_Product N,O-Dimethylhydroxylamine (after workup) Intermediate->Side_Product Acidic Workup

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Critical Safety Considerations for Handling Grignard Reagents

Grignard reagents are highly reactive and require careful handling to ensure a safe and successful experiment. The following safety precautions are paramount:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be rigorously dried, preferably in an oven overnight and cooled under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere to prevent reaction with atmospheric oxygen and moisture. A nitrogen or argon blanket should be maintained throughout the experiment.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the Weinreb amide can be exothermic. An ice bath should be readily available to control the reaction temperature.

  • Flammable Solvents: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Quenching: Excess Grignard reagent must be quenched carefully at the end of the reaction. This is typically done by slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at low temperature.

Experimental Protocol: Synthesis of a Cyclopentyl Ketone

This protocol provides a general procedure for the reaction of this compound with an alkyl or aryl Grignard reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagentVariousEnsure it is pure and dry.
Magnesium turningsGrignard qualityVarious
Alkyl/Aryl Halide (e.g., Bromobenzene)AnhydrousVarious
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarVarious
IodineCrystalVariousFor initiation of Grignard reagent formation.
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeVariousFor quenching the reaction.
Diethyl ether or Ethyl acetateACS GradeVariousFor extraction.
Anhydrous magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying the organic phase.
Silica gel60 Å, 230-400 meshVariousFor column chromatography.
Hexanes and Ethyl acetateHPLC GradeVariousFor column chromatography.
Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl/aryl halide) in the flask. Add a small crystal of iodine.

  • Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the alkyl/aryl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining alkyl/aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a thermometer, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of the Weinreb amide to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent solution (1.1-1.2 equivalents) to the stirred solution of the Weinreb amide via a cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part C: Work-up and Purification

  • Quenching: While maintaining the reaction mixture at 0 °C, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system for cyclopentyl ketones is a gradient of ethyl acetate in hexanes.[5][6]

Experimental Workflow Diagram

Experimental Workflow Start Start Grignard_Prep Prepare Grignard Reagent (Anhydrous THF, Inert Atmosphere) Start->Grignard_Prep Reaction React with Weinreb Amide (0 °C, Anhydrous THF) Grignard_Prep->Reaction Workup Aqueous Workup (Sat. NH4Cl, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of ketones.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete formation of the Grignard reagent.- Presence of moisture in the reaction.- Low reactivity of the Grignard reagent.- Ensure magnesium is properly activated.- Rigorously dry all glassware and use anhydrous solvents.- Consider using a more reactive Grignard reagent or a different solvent (e.g., diethyl ether).
Formation of Tertiary Alcohol (Over-addition) - Reaction temperature is too high, leading to the breakdown of the chelated intermediate.- Highly reactive Grignard reagent.- Maintain the reaction temperature at 0 °C or lower.- Add the Grignard reagent slowly to the Weinreb amide solution.- Consider using a less reactive organometallic reagent if the problem persists.
Presence of Starting Material - Insufficient Grignard reagent.- Incomplete reaction.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents).- Increase the reaction time and monitor by TLC.
Formation of Side Products - With sterically hindered or highly basic Grignard reagents, elimination of the methoxy group can occur.[1]- Use less sterically hindered Grignard reagents if possible.- Lowering the reaction temperature may suppress this side reaction.

Conclusion

The reaction of this compound with Grignard reagents provides a reliable and high-yielding route to a variety of cyclopentyl ketones. The key to the success of this protocol lies in the stability of the chelated tetrahedral intermediate, which effectively prevents the over-addition side reaction that plagues many other ketone synthesis methodologies. By adhering to strict anhydrous and inert atmosphere conditions, and with careful control of the reaction temperature, researchers can consistently achieve excellent results. This method is a valuable tool for the synthesis of key intermediates in drug discovery and development, as well as in the broader field of organic chemistry.

References

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  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry (2nd ed.). Oxford University Press.

Sources

Reduction of 2-cyclopentyl-N-methoxy-N-methylacetamide to cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of Weinreb Amides to Aldehydes

Executive Summary

This guide details the protocol for the chemoselective reduction of N-methoxy-N-methylcyclopentanecarboxamide (a Weinreb amide) to cyclopentanecarbaldehyde . Unlike esters or acid chlorides, which typically reduce fully to primary alcohols with Lithium Aluminum Hydride (LiAlH


), Weinreb amides form a stable metal-chelated intermediate that resists over-reduction. Upon acidic hydrolysis, this intermediate collapses directly to the aldehyde.

Critical Note on Nomenclature & Stoichiometry: The user request specified "2-cyclopentyl-N-methoxy-N-methylacetamide" as the starting material for "cyclopentanecarbaldehyde."

  • Chemical Reality: Reducing this compound (Cyclopentyl-CH

    
    -CO-N(OMe)Me) yields 2-cyclopentylacetaldehyde  (Cyclopentyl-CH
    
    
    
    -CHO).
  • Correction: To obtain cyclopentanecarbaldehyde (Cyclopentyl-CHO), the starting material must be N-methoxy-N-methylcyclopentanecarboxamide . This protocol focuses on the latter to match the requested target molecule.

Mechanistic Insight & Reaction Design

The success of this reaction relies on the Weinreb Chelation Model . Standard amides reduce to amines, and esters reduce to alcohols because the tetrahedral intermediate collapses, reforming a carbonyl that is more reactive than the starting material.

In Weinreb amides, the N-methoxy oxygen coordinates with the metal (Li or Al) after the initial hydride attack. This forms a rigid, 5-membered cyclic chelate. This intermediate is stable in the reaction mixture and prevents the expulsion of the leaving group (the amine). Consequently, the carbonyl is not regenerated until the reaction is quenched, preventing a second hydride attack.

Mechanism Diagram

WeinrebReduction Figure 1: Chelation-controlled reduction preventing over-reduction to alcohol. Start Weinreb Amide (Cyclopentyl-CO-N(OMe)Me) Inter Tetrahedral Intermediate (Stable 5-Membered Chelate) Start->Inter Nucleophilic Attack (0°C) Reagent LiAlH4 (Hydride Source) Reagent->Inter Quench Acidic Hydrolysis (H3O+) Inter->Quench Workup Product Cyclopentanecarbaldehyde (Cyclopentyl-CHO) Quench->Product Collapse Byproduct Amine Salt (HN(OMe)Me) Quench->Byproduct

Reagent Selection & Stoichiometry

While DIBAL-H is often used for ester-to-aldehyde reductions (requiring strictly -78°C), LiAlH


  is the preferred reagent for Weinreb amides because the chelate stability allows the reaction to proceed conveniently at 0°C .
ReagentRoleEquivalentsNotes
Substrate Precursor1.0 equivN-methoxy-N-methylcyclopentanecarboxamide
LiAlH

Reducing Agent0.6 - 0.7 equivPowder or solution (e.g., 1.0 M in THF).[1][2] Note: 1 mol LiAlH

provides 4 mol H

. Theoretically 0.25 eq is needed, but 0.5-0.7 ensures completion.
THF Solvent0.1 - 0.2 MMust be anhydrous and inhibitor-free.
KHSO

or HCl
QuenchExcessAcidic quench required to break the chelate.

Detailed Experimental Protocol

Safety Warning: LiAlH


 is pyrophoric.[1] Reacts violently with water. Handle under inert atmosphere (Nitrogen or Argon).
Step 1: Reaction Setup
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen (N

    
    ) and maintain a positive pressure.
    
  • Charge the RBF with N-methoxy-N-methylcyclopentanecarboxamide (1.0 equiv, e.g., 1.57 g, 10 mmol).

  • Add anhydrous THF (50 mL) to dissolve the amide.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction
  • Charge the addition funnel with LiAlH

    
     solution  (1.0 M in THF, 7.0 mL, 7.0 mmol, 0.7 equiv).
    
    • Expert Tip: If using solid LiAlH

      
      , suspend it in THF in a separate flask and transfer via cannula. Never add solid LAH directly to a reaction mixture.
      
  • Add the LiAlH

    
     dropwise over 15–20 minutes.
    
    • Observation: Gas evolution (H

      
      ) may occur if the solvent is not perfectly dry.
      
  • Stir the mixture at 0°C for 30–60 minutes.

    • Monitoring: Check reaction progress via TLC (visualize with KMnO

      
       stain; aldehydes oxidize easily, amides are UV active). The chelated intermediate is not isolated; you are monitoring the disappearance of the starting material.
      
Step 3: Quenching (Critical Step)

The goal is to hydrolyze the aluminum complex without creating an unmanageable emulsion.

Method A: Bisulfate Quench (Preferred for Aldehydes)

  • While still at 0°C, pour the reaction mixture into a vigorously stirring beaker containing excess 5% KHSO

    
     (aq)  or 1M HCl .
    
    • Why: Acidic conditions are necessary to protonate the alkoxy amine leaving group and break the strong Al-O bonds.

  • Stir for 20 minutes until two clear layers form.

Method B: Fieser Workup (If product is acid-sensitive)

  • Dilute with wet ether.

  • Add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH

    
     used.
    
  • Filter off the white granular precipitate.

Step 4: Isolation
  • Separate the organic layer.

  • Extract the aqueous layer with Et

    
    O (3 x 30 mL).
    
  • Combine organics and wash with Brine (saturated NaCl).

  • Dry over anhydrous MgSO

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap).

    • Caution: Cyclopentanecarbaldehyde is volatile (bp ~140°C). Do not overheat or apply high vacuum for extended periods.

Troubleshooting & Optimization

IssueProbable CauseSolution
Over-reduction to Alcohol Temperature too high or Quench delayed.Ensure reaction stays at 0°C. Do not let the reaction warm to RT before quenching.
Low Yield (Volatile) Product lost during evaporation.Use a Vigreux column for solvent removal or avoid high vacuum.
Starting Material Remains Insufficient Hydride.LiAlH

quality degrades over time. Titrate reagent or increase to 1.0 equiv.
Emulsion during Workup Aluminum salts precipitating as gel.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for the quench. Stir for 1 hour until layers separate cleanly.

References

  • Original Methodology: Nahm, S.; Weinreb, S. M.[3][4][5][6] "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mechanism & Chelation: Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Cyclopentanecarbaldehyde Properties: "Cyclopentanecarboxaldehyde - Organic Syntheses Procedure." Organic Syntheses, 1964 , 44, 26.

  • Reagent Comparison (LAH vs DIBAL): "Reduction of Weinreb Amides to Aldehydes." Chemistry LibreTexts.

Sources

Application Note: Nucleophilic Acyl Substitution on Cyclopentyl Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a uniquely versatile functional group in modern organic synthesis, serving as a powerful acylating agent for the preparation of ketones and aldehydes.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this methodology provides a reliable route to carbon-carbon bond formation while ingeniously circumventing the common issue of over-addition that plagues reactions with more traditional acylating agents like esters or acid chlorides.[1][3][4] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[3][5] This intermediate resists further nucleophilic attack until a deliberate acidic workup liberates the desired ketone.[1][6]

This application note provides a detailed guide to the reaction conditions and protocols for the nucleophilic acyl substitution of cyclopentyl Weinreb amide, a representative cycloalkyl substrate. We will explore the underlying mechanism, optimize reaction parameters for common nucleophiles, and present step-by-step protocols for researchers in synthetic chemistry and drug development.

Reaction Mechanism: The Key to Selectivity

The remarkable selectivity of the Weinreb ketone synthesis stems from the unique structure of the N-methoxy-N-methylamide group. Upon nucleophilic attack by an organometallic reagent (such as a Grignard or organolithium species), a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters or acid chlorides, this species is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the N-methoxy oxygen.[5] This forms a stable five-membered ring that is unreactive to further nucleophilic addition, even in the presence of excess organometallic reagent, particularly at low temperatures.[1][6] The desired ketone is only released upon the hydrolytic workup, which breaks down the chelated complex.

Caption: Mechanism of Weinreb Ketone Synthesis.

Core Experimental Parameters

Successful acylation of cyclopentyl Weinreb amide requires careful control over several experimental variables. The reaction is tolerant of a wide array of functional groups, making it a robust choice for complex molecule synthesis.[1][3]

1. Nucleophile Selection:

  • Grignard Reagents (R-MgX): These are the most commonly employed nucleophiles for this transformation.[1][7] They are compatible with a broad range of Weinreb amides and are available with diverse alkyl, vinyl, aryl, and alkynyl R-groups.[1]

  • Organolithium Reagents (R-Li): Organolithium reagents are also highly effective and can be more reactive than their Grignard counterparts.[7] This heightened reactivity necessitates stricter temperature control to prevent side reactions or the collapse of the chelated intermediate.[8]

2. Solvent:

  • Anhydrous ethereal solvents are standard for supporting the stability of both the organometallic reagent and the chelated intermediate.

  • Tetrahydrofuran (THF) is the most common and versatile choice.

  • Diethyl ether (Et₂O) is also frequently used, particularly for Grignard reactions.

3. Temperature:

  • This is arguably the most critical parameter. Reactions are typically initiated at low temperatures, ranging from -78 °C to 0 °C , to ensure the stability of the tetrahedral intermediate and prevent its premature collapse.[1][3]

  • The reaction mixture is often allowed to warm slowly to room temperature to ensure the reaction goes to completion before quenching.[9]

4. Stoichiometry:

  • A slight excess of the organometallic reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, due to the stability of the intermediate, even a larger excess of the nucleophile does not typically lead to over-addition products.[10]

5. Workup:

  • The reaction is quenched with a mild aqueous acid (e.g., 1 M HCl, saturated NH₄Cl) to protonate the intermediate and facilitate its collapse into the final ketone product.

Data Summary: Representative Nucleophilic Additions

The following table summarizes typical conditions for the reaction of various organometallic reagents with cyclopentyl Weinreb amide.

Nucleophile (R-M)Reagent TypeSolventTemperature RangeTypical YieldNotes
Methylmagnesium bromideGrignardTHF-20 °C to RT>90%Standard, highly efficient transformation.
Phenylmagnesium bromideGrignardTHF0 °C to RT>85%Forms cyclopentyl phenyl ketone.
n-ButyllithiumOrganolithiumTHF-78 °C to 0 °C>90%Requires strict low-temperature control.
VinyllithiumOrganolithiumTHF-78 °C to -40 °C~80-90%Reaction must be kept cold to avoid side reactions.[8]
Isopropylmagnesium chlorideGrignardTHF0 °C to RT>80%Effective for introducing sterically hindered groups.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of ketones from cyclopentyl Weinreb amide. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool to Low Temp (-78°C to 0°C) A->B C 3. Add Organometallic Reagent Dropwise B->C D 4. Stir & Warm to RT (1-4 hours) C->D E 5. Quench with Aqueous Acid D->E F 6. Organic Extraction (e.g., EtOAc) E->F G 7. Purify via Column Chromatography F->G

Caption: General Experimental Workflow.

Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone using a Grignard Reagent

Materials:

  • Cyclopentanecarboxylic acid N-methoxy-N-methylamide (Cyclopentyl Weinreb Amide)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopentyl Weinreb amide (1.0 eq).

  • Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes. A mild exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by slowly adding 1 M HCl. Stir vigorously for 20 minutes until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volume of THF).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the pure cyclopentyl phenyl ketone.

Protocol 2: Synthesis of 1-Cyclopentylpentan-1-one using an Organolithium Reagent

Materials:

  • Cyclopentanecarboxylic acid N-methoxy-N-methylamide (Cyclopentyl Weinreb Amide)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopentyl Weinreb amide (1.0 eq).

  • Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and add deionized water to dissolve any precipitated salts.

  • Transfer to a separatory funnel and extract with ethyl acetate (3x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-cyclopentylpentan-1-one.

Conclusion

The nucleophilic acyl substitution of cyclopentyl Weinreb amide is a highly reliable and versatile method for the synthesis of cyclopentyl ketones. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology, effectively preventing the over-addition of organometallic reagents and leading to high yields of the desired ketone product. By carefully controlling key parameters—most notably temperature—researchers can successfully couple a wide variety of nucleophiles. The protocols outlined in this note serve as a robust starting point for the synthesis of diverse ketone structures, underscoring the enduring utility of the Weinreb amide in both academic and industrial research settings.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • Pace, V., & Holzer, W. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. CHIMIA International Journal for Chemistry, 72(9), 598-602. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • 文学城. Weinreb ketone synthesis. [Link]

  • Sisko, J., et al. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Chemiz. Weinreb ketone synthesis. [Link]

  • Mahmoud, K. F., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Orient. J. Chem., 35(6). [Link]

  • Gancitano, G., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3319-3324. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]

  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium? [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyclopentyl-N-methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds, is a versatile intermediate in organic synthesis.[1][2] Its utility lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones in a controlled manner, or to be reduced to aldehydes.[1][2][3] This reactivity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While the synthesis of Weinreb amides at the laboratory scale is well-established, scaling up the production to pilot plant or industrial quantities presents a unique set of challenges. These challenges include managing reaction exotherms, ensuring efficient mixing, developing robust and scalable purification methods, and handling hazardous reagents safely. This document provides detailed application notes and protocols for two scalable synthetic routes to this compound, designed for researchers, scientists, and drug development professionals.

Synthetic Strategies for Scale-Up

The synthesis of this compound on a larger scale can be approached via two primary routes, both starting from the readily available 2-cyclopentylacetic acid. The choice between these routes will depend on factors such as available equipment, cost of reagents, and desired purity of the final product.

Route 1: Two-Step Synthesis via the Acyl Chloride

This classic and reliable method involves the initial conversion of 2-cyclopentylacetic acid to its corresponding acyl chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. This approach offers high yields and relatively straightforward reaction conditions.

Route 2: One-Pot Synthesis using a Coupling Agent

This method avoids the isolation of the highly reactive acyl chloride intermediate by employing a coupling agent to directly form the amide bond between 2-cyclopentylacetic acid and N,O-dimethylhydroxylamine. This can lead to a more streamlined process with fewer unit operations.

Detailed Protocols and Experimental Data

Route 1: Two-Step Synthesis via 2-Cyclopentylacetyl Chloride

This protocol is designed for a nominal 1 kg scale of the final product.

Step 1: Synthesis of 2-Cyclopentylacetyl Chloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyclopentylacetic acid128.17800 g6.24
Oxalyl chloride126.93950 g (665 mL)7.48
Dichloromethane (DCM)84.938 L-
N,N-Dimethylformamide (DMF)73.095 mL-

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a controlled addition funnel is rendered inert with nitrogen.

  • Charging Reagents: The reactor is charged with 2-cyclopentylacetic acid (800 g, 6.24 mol) and dichloromethane (8 L). The mixture is stirred until all the solid has dissolved.

  • Catalyst Addition: N,N-Dimethylformamide (5 mL) is added to the solution.

  • Oxalyl Chloride Addition: The solution is cooled to 0-5 °C using a circulating chiller. Oxalyl chloride (950 g, 7.48 mol) is added dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Gas evolution (CO, CO₂, HCl) will be observed.[4]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of methyl 2-cyclopentylacetate.

  • Solvent Removal: Once the reaction is complete, the solvent and excess oxalyl chloride are removed by distillation under reduced pressure. The final product, 2-cyclopentylacetyl chloride, is obtained as a pale yellow liquid and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyclopentylacetyl chloride146.61(from Step 1)~6.24
N,O-Dimethylhydroxylamine hydrochloride97.54670 g6.87
Pyridine79.101.1 L13.74
Dichloromethane (DCM)84.9310 L-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel is rendered inert with nitrogen.

  • Charging Reagents: The reactor is charged with N,O-dimethylhydroxylamine hydrochloride (670 g, 6.87 mol) and dichloromethane (10 L).

  • Cooling: The slurry is cooled to 0-5 °C.

  • Pyridine Addition: Pyridine (1.1 L, 13.74 mol) is added slowly, keeping the temperature below 10 °C.[5]

  • Acyl Chloride Addition: The crude 2-cyclopentylacetyl chloride from Step 1, dissolved in 2 L of dichloromethane, is added dropwise to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled to 10-15 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is ~1-2. The layers are separated. The organic layer is washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Purity:

ParameterValue
Overall Yield 75-85%
Purity (by GC) >98%
Route 2: One-Pot Synthesis using a Coupling Agent

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyclopentylacetic acid128.17800 g6.24
N,O-Dimethylhydroxylamine hydrochloride97.54670 g6.87
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.32 kg6.87
4-Dimethylaminopyridine (DMAP)122.1776 g0.62
Dichloromethane (DCM)84.9315 L-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a solids addition port is rendered inert with nitrogen.

  • Charging Reagents: The reactor is charged with 2-cyclopentylacetic acid (800 g, 6.24 mol), N,O-dimethylhydroxylamine hydrochloride (670 g, 6.87 mol), 4-dimethylaminopyridine (76 g, 0.62 mol), and dichloromethane (15 L).

  • Cooling: The mixture is cooled to 0-5 °C.

  • EDC Addition: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.32 kg, 6.87 mol) is added portion-wise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Expected Yield and Purity:

ParameterValue
Overall Yield 70-80%
Purity (by GC) >97%

Process Optimization and Critical Parameter Control

  • Temperature Control: The formation of the acyl chloride with oxalyl chloride is exothermic. Maintaining a low temperature during the addition of the reagent is crucial to prevent side reactions and ensure the safety of the operation.

  • Reagent Addition: Slow, controlled addition of reactive reagents like oxalyl chloride and the acyl chloride is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to impurity formation.

  • Mixing: Efficient agitation is necessary to ensure good mass transfer, especially in heterogeneous mixtures, and to maintain a uniform temperature throughout the reactor.

  • Purification: While laboratory-scale purifications often rely on chromatography, this is not economically viable for large-scale production. Vacuum distillation is the preferred method for purifying the final product. The boiling point of the product under vacuum should be determined to optimize the distillation conditions. Recrystallization from a suitable solvent system could be an alternative if the product is a solid at room temperature or forms a stable crystalline solid at low temperatures.[6][7]

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Two-Step via Acyl Chloride cluster_1 Route 2: One-Pot with Coupling Agent A1 2-Cyclopentylacetic Acid B1 Oxalyl Chloride, DMF (cat.), DCM A1->B1 Activation C1 2-Cyclopentylacetyl Chloride (in situ) B1->C1 D1 N,O-Dimethylhydroxylamine HCl, Pyridine, DCM C1->D1 Amidation E1 This compound D1->E1 A2 2-Cyclopentylacetic Acid B2 N,O-Dimethylhydroxylamine HCl, EDC, DMAP, DCM A2->B2 Coupling C2 This compound B2->C2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopentyl-N-methoxy-N-methylacetamide

[1]

Topic: Optimization of Yield and Purity in Weinreb Amide Synthesis Target Molecule: 2-Cyclopentyl-N-methoxy-N-methylacetamide Precursors: 2-Cyclopentylacetic acid + N,O-Dimethylhydroxylamine hydrochloride

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with this specific synthesis not because the chemistry is "hard," but because the physical properties of the reagents lead to subtle failures.

The target molecule, This compound , is a critical intermediate often used to access cyclopentyl ketones via Grignard addition. While 2-cyclopentylacetic acid is not chiral at the

This guide moves beyond "textbook" procedures to field-proven industrial protocols designed for robustness and high yield (>85%).

Module 1: Strategic Route Selection

Do not default to EDC/HOBt without considering your scale and downstream needs.[1] Use this decision matrix to select the correct protocol.

RouteSelectionStartStart: Select ProtocolScaleWhat is your scale?Start->ScaleSmall< 1 gram(Discovery)Scale->SmallMed1 - 50 grams(Process Dev)Scale->MedLarge> 50 grams(Pilot/Production)Scale->LargeT3PMethod A: T3P Coupling(Highest Purity, Easy Workup)Small->T3PSpeed priorityCDIMethod B: CDI Activation(Cheapest, One-Pot)Med->CDICost/Waste balanceAcidClMethod C: Acid Chloride(Most Robust, Corrosive)Large->AcidClThroughput priority

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and constraints.

Module 2: High-Performance Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended for <10g

Why this works: T3P acts as a kinetic driver. It creates a highly reactive mixed anhydride but produces only water-soluble byproducts, eliminating the "gel" often seen with EDC ureas.

Reagents:

  • 2-Cyclopentylacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve the acid and amine salt in EtOAc (5-10 volumes).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: The amine salt will not fully dissolve until base is added.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Workup (The "Magic" Step): Add water. The T3P byproducts wash away instantly. Separate layers. Wash organic layer with 0.5M HCl (to remove excess amine), then Sat. NaHCO3, then Brine.[2]

  • Yield Expectation: 90–95%.

Method B: CDI (1,1'-Carbonyldiimidazole) – Recommended for 10g–100g

Why this works: CDI generates an acyl-imidazole intermediate. The key trick here is the sequential addition to avoid quenching the active species with the HCl from the amine salt.

Step-by-Step:

  • Activation: Dissolve 2-cyclopentylacetic acid (1.0 equiv) in anhydrous DCM or THF. Add CDI (1.1 equiv) in portions.

    • Critical Observation: You must wait for CO2 evolution to cease completely (approx. 30-60 mins).

  • The "Salt" Problem: In a separate flask, premix N,O-dimethylhydroxylamine HCl (1.2 equiv) with minimal DMF and DIPEA (1.0 equiv) to free-base it.

    • Why? Adding the HCl salt directly to the acyl-imidazole can protonate the imidazole leaving group prematurely, stalling the reaction.

  • Coupling: Pour the free-based amine solution into the acyl-imidazole mixture.

  • Workup: Standard acid/base wash.

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction turned into a solid white gel."

Diagnosis: You likely used EDC/HOBt in DCM. The byproduct (EDC-urea) is insoluble in DCM and traps the product. Solution:

  • Immediate Fix: Add Et2O or EtOAc to precipitate the urea further, then filter vigorously through Celite.

  • Prevention: Switch to Method A (T3P) or use EDC in a solvent where the urea is soluble (DMF/Chloroform), though this makes workup harder.

Issue 2: "Low yield (<50%) despite clean TLC."

Diagnosis: Water solubility. Weinreb amides, especially those with small alkyl chains like the cyclopentyl group, have moderate water solubility. Solution:

  • Salting Out: Saturate your aqueous phase with NaCl (solid) before extraction.[2]

  • Solvent Switch: Do not use Et2O for extraction. Use EtOAc or DCM (3x extractions).

  • pH Control: Ensure the aqueous layer is neutral (pH 7) during the final brine wash.

Issue 3: "I see a new spot at RRT 0.8 that isn't product."

Diagnosis: O-acylation vs. N-acylation. While rare with Weinreb salts, if the temperature is too high during activation, you might form the O-acyl species (an ester), which is unstable. Mechanism Visualization:

SideReactionStartActivated Acid(R-CO-X)AmineMe-NH-OMeStart->AminePath1N-Attack (Kinetic)Target ProductAmine->Path1Low Temp (0°C)Strong BasePath2O-Attack (Thermodynamic)Unstable EsterAmine->Path2High TempSteric Hindrance

Figure 2: Competition between N-attack (desired) and O-attack (undesired).

Solution: Keep the reaction at 0°C during the addition of the amine. Ensure the amine is fully free-based (using DIPEA) before it meets the activated acid.

Module 4: Data & Specifications

Stoichiometry Table for Optimized Yield (Method A)

ComponentEquiv.RoleCritical Note
2-Cyclopentylacetic acid 1.0SubstrateDry thoroughly (azeotrope with toluene if needed).
N,O-Dimethylhydroxylamine HCl 1.2ReagentHygroscopic. Store in desiccator.
T3P (50% w/w) 1.5Coupling AgentAdd slowly to control exotherm.
DIPEA 3.0BaseMust neutralize HCl salt + Acid generated by T3P.
Ethyl Acetate 10 VolSolventGreen solvent, easy workup.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3][5]

  • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011 , 13(19), 5048–5051.

  • Hale, K. J. "Weinreb Amide Synthesis." Organic Synthesis, 2014 .[7] (General reference for T3P utility in process chemistry).

  • Process Chemistry Tips: "Workup of Weinreb Amides." Organic Process Research & Development, General Best Practices.

Disclaimer: These protocols are for research use only. Always consult the SDS of specific reagents (specifically T3P and CDI) before handling.

Removing unreacted coupling reagents from N-methoxy-N-methylacetamide products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Coupling Reagents & Byproducts

Status: Operational | Updated: 2026-02-25 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Workflow

Start Here. Select your coupling reagent to navigate to the correct purification protocol.

Weinreb_Purification_Flow Start Select Coupling Reagent DCC DCC (Dicyclohexylcarbodiimide) Start->DCC EDC EDC / EDCI Start->EDC HATU HATU / HBTU Start->HATU T3P T3P (Propylphosphonic Anhydride) Start->T3P Issue_DCU Issue: Insoluble DCU Urea DCC->Issue_DCU Generates Issue_EDU Issue: Water Soluble Urea EDC->Issue_EDU Generates Issue_HOBt Issue: HOBt/HOAt Residue HATU->Issue_HOBt Generates Issue_Clean Outcome: Clean Phase Split T3P->Issue_Clean Yields Action_Filter Protocol A: Precipitation & Filtration Issue_DCU->Action_Filter Action_Wash Protocol B: Acid/Base Extraction Issue_EDU->Action_Wash Action_Base Protocol C: Basic Wash (pH > 9) Issue_HOBt->Action_Base Action_Direct Protocol D: Direct Isolation Issue_Clean->Action_Direct

Figure 1: Decision tree for selecting the appropriate workup protocol based on the coupling reagent used.

Technical Protocols

Protocol A: The DCC Challenge (Removing Dicyclohexylurea)

The Problem: DCC forms dicyclohexylurea (DCU), which is notorious for being partially soluble in organic solvents (like DCM/Ethyl Acetate) but insoluble enough to precipitate later, clogging columns and contaminating NMRs.

Mechanism:



Step-by-Step Removal:

  • Initial Filtration: Cool the reaction mixture to 0°C for 30 minutes. Filter the precipitated DCU through a sintered glass funnel packed with Celite.[1]

  • Solvent Swap (The Critical Step):

    • Evaporate the reaction solvent (usually DCM).

    • Redissolve the crude residue in cold Diethyl Ether (Et₂O) or MTBE . Weinreb amides are typically soluble in ether; DCU is not.

  • Secondary Filtration: Chill the ether solution to -20°C (freezer) for 1 hour. Filter again.

  • Chemical Scavenging (Optional): If trace DCU persists, add oxalic acid (in methanol) to the crude residue. Oxalic acid breaks down residual DCC/DCU complexes, though this is rarely needed if the ether trituration is performed correctly.

Expert Insight: Avoid using Ethyl Acetate for the initial workup if possible. DCU is slightly more soluble in EtOAc than in Ether/Hexanes, leading to "breakthrough" on silica columns.

Protocol B: The EDC/Uronium Standard (Aqueous Extraction)

Applicability: EDC (EDCI), HATU, HBTU, PyBOP. The Problem: Removing water-soluble ureas (EDU) and additives (HOBt, HOAt).

The Solution: A "Sandwich" Extraction. Weinreb amides are stable to mild acid/base conditions, allowing us to wash away impurities.

ContaminantChemical NatureRemoval Wash
EDC (Unreacted) Basic AmineDilute Acid (0.5M HCl or 10% Citric Acid)
EDU (Urea) Highly PolarWater / Brine
HOBt / HOAt Weak Acid (pKa ~4.6)Base (Sat. NaHCO₃ or 1M NaOH)
Amine (Starting Material) BasicDilute Acid
Carboxylic Acid (SM) AcidicBase (Sat. NaHCO₃)

Detailed Workflow:

  • Dilution: Dilute reaction mixture with EtOAc or DCM (10x volume).

  • Acid Wash: Wash organic layer 2x with 10% Citric Acid or 0.5 M HCl .

    • Why? Protonates unreacted amine and EDC, forcing them into the aqueous layer.

    • Caution: Do not use strong acid (>2M) or prolonged exposure, as Weinreb amides can hydrolyze.

  • Base Wash: Wash organic layer 2x with Saturated NaHCO₃ or 1M NaOH .

    • Why? Deprotonates HOBt/HOAt (making them water-soluble salts) and removes unreacted carboxylic acid.

    • Visual Cue: HOBt often turns the aqueous layer slightly yellow.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Extraction_Protocol Mix Crude Reaction (Organic Phase) Acid Acid Wash (10% Citric Acid) Mix->Acid Base Base Wash (Sat. NaHCO3) Acid->Base Organic Layer Discard_Acid Aqueous Waste: EDC, Amine, EDU Acid->Discard_Acid Aq Layer Brine Brine Wash Base->Brine Organic Layer Discard_Base Aqueous Waste: HOBt, Acid, HOAt Base->Discard_Base Aq Layer Final Pure Weinreb Amide Brine->Final

Figure 2: The "Sandwich" extraction method for removing ionizable impurities.

Protocol C: The "Clean" Alternative (T3P)

Reagent: Propylphosphonic Anhydride (T3P).[2] Advantage: T3P produces only water-soluble phosphate byproducts. It is the "Gold Standard" for scale-up of Weinreb amides.

Method:

  • Run reaction in EtOAc or 2-MeTHF.

  • Quench: Add water (2 eq) to hydrolyze excess T3P.

  • Wash: Wash with water (x2) and NaHCO₃ (x1).

  • Result: The organic layer contains the pure Weinreb amide. No filtration or chromatography is usually required.

Advanced Troubleshooting (FAQs)

Q: My product is "oiling out" with white solids. What is it? A: This is likely DCU if you used DCC.[3][4]

  • Fix: Dissolve the oil in a minimal amount of DCM, then add 5 volumes of Hexane or Ether. The oil should dissolve (or settle as a liquid), while the DCU will float as a white solid. Filter off the solid.[3][5][6]

Q: I see a persistent UV spot near the solvent front on TLC. Is it product? A: If you used HOBt, this might be it. HOBt can "streak" or appear as a ghost spot.

  • Test: Dip the TLC in UV. HOBt is UV active.

  • Fix: Ensure your base wash was pH > 9. If HOBt persists, wash the organic layer with Tris(hydroxymethyl)aminomethane (Tris) buffer.

Q: Can I use scavenger resins? A: Yes, for small-scale library synthesis.

  • To remove EDC: Use a Sulfonic Acid resin (e.g., Dowex 50W).

  • To remove Acid Chlorides/Isocyanates: Use a Trisamine resin.

  • To remove HOBt: Use a Carbonate resin (e.g., MP-Carbonate).

Q: Is the Weinreb amide stable to the acid wash? A: Yes, N-methoxy-N-methylamides are surprisingly robust. However, avoid heating during the acid wash and keep the contact time under 15 minutes. Use Citric Acid instead of HCl for sensitive substrates.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827–10852.

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

Sources

Addressing steric hindrance in 2-cyclopentyl-N-methoxy-N-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties with 2-cyclopentyl-N-methoxy-N-methylacetamide . While Weinreb amides are the "gold standard" for preventing over-addition during ketone synthesis, the cyclopentyl group introduces unique conformational sterics (the "envelope" flap) that can destabilize the critical 5-membered chelation transition state or block nucleophilic trajectory.

This guide addresses the three most common failure modes:

  • Kinetic Stalling: The nucleophile (Grignard/Lithium) fails to add due to steric shielding.

  • Competitive Enolization: The nucleophile acts as a base, deprotonating the

    
    -methylene protons.
    
  • Chelate Collapse: Instability of the tetrahedral intermediate leading to over-addition or decomposition.

Module 1: The Mechanistic Barrier

To solve the reactivity issue, we must visualize the failure point. The reaction relies on the formation of a stable metal-chelated tetrahedral intermediate.[1][2]

Diagram 1: Steric Interference in Chelation

Caption: The cyclopentyl ring's conformational flexibility interferes with the approach of the nucleophile (R-M) and the stability of the Magnesium chelate.

WeinrebSterics Substrate 2-cyclopentyl- Weinreb Amide Chelate Tetrahedral Intermediate (Stable) Substrate->Chelate Ideal Path (Burgi-Dunitz Attack) Enolate Enolate Side Product (Dead End) Substrate->Enolate Steric Hindrance forces Deprotonation Nucleophile Nucleophile (R-MgX or R-Li) Nucleophile->Chelate Nucleophile->Enolate Ketone Target Ketone Chelate->Ketone Acidic Quench (Hydrolysis) StericBlock Cyclopentyl 'Envelope' Sweep StericBlock->Substrate Blocks Trajectory

Module 2: Troubleshooting & Optimization (Q&A)

Ticket #01: "I added the Grignard, but I recovered starting material."

Diagnosis: Kinetic incompetence. The Grignard reagent is likely aggregated (dimers/trimers) and too bulky to penetrate the steric shield of the cyclopentyl group.

Solution: The "Turbo-Grignard" Protocol (LiCl Additive) Lithium Chloride (LiCl) breaks up large Grignard aggregates into reactive monomeric species (


), increasing electrophilicity and reducing steric bulk.

Protocol A: LiCl-Mediated Activation

  • Preparation: Flame-dry a flask under Argon. Add anhydrous LiCl (1.1 equiv relative to Grignard).

  • Activation: Pour the Grignard reagent (e.g., PhMgBr) onto the solid LiCl. Stir at RT for 15–30 mins until the solid dissolves. This forms the "Turbo" species.

  • Reaction: Cool the Weinreb amide solution (in THF) to -20°C (not -78°C; we need thermal energy to overcome the cyclopentyl barrier).

  • Addition: Add the Turbo-Grignard dropwise.

  • Monitoring: If TLC shows no conversion after 1 hour, warm slowly to 0°C.

Expert Tip: If LiCl fails, switch to Organolithiums (R-Li) . They are smaller and more aggressive nucleophiles. Perform at -78°C to prevent the chelate from collapsing prematurely.

Ticket #02: "I'm seeing impurities and low mass balance."

Diagnosis: Competitive Enolization. The


-protons (on the 

linking the ring and carbonyl) are accessible. If the nucleophile cannot reach the carbonyl carbon due to the cyclopentyl bulk, it will simply strip a proton. Upon quench, this regenerates the starting material or leads to condensation byproducts.

Data: Nucleophile Selection Matrix

Reagent TypeReactivityBasicity (Enolization Risk)Rec. TempVerdict for Cyclopentyl Amide
R-MgBr (Ether) ModerateModerate0°CAvoid (Aggregates too bulky)
R-MgBr + LiCl HighModerate-20°CPrimary Choice (High active conc.)
R-Li (Lithium) Very HighHigh-78°CSecondary Choice (Fast, but risk of basicity)
R-Li + CeCl

HighLow-78°C"Nuclear Option" (Suppresses basicity)

Solution: The Cerium(III) Chloride Switch If enolization is dominant, use anhydrous


. It coordinates to the carbonyl oxygen, increasing electrophilicity, while transmetallating the organolithium to a less basic organocerium species.
Ticket #03: "The reaction works, but I get over-addition (Tertiary Alcohol)."

Diagnosis: Chelate Instability. The Weinreb mechanism guarantees mono-addition only if the 5-membered intermediate is stable. The bulky cyclopentyl group creates ring strain in the chelate, potentially causing the


 bond to dissociate before the quench, releasing the ketone in situ, which then reacts again.

Troubleshooting Steps:

  • Temperature Discipline: Do not let the reaction warm above 0°C.

  • Quench Protocol: Do not use standard aqueous

    
     if the intermediate is fragile. Use a "Reverse Quench":
    
    • Prepare a flask of

      
       or 
      
      
      
      at 0°C.
    • Cannulate the cold reaction mixture into the acid. This ensures immediate hydrolysis and protonation, preventing the liberated ketone from seeing any unreacted nucleophile.

Module 3: Decision Logic for Researchers

Use this workflow to determine your next experimental move.

Diagram 2: Optimization Logic Tree

Caption: Step-by-step decision matrix for hindered Weinreb amide coupling.

OptimizationTree Start Start: Reaction Fails (Low Yield/SM Recovery) CheckSM Is Starting Material Recovered? Start->CheckSM CheckImpurity Are Impurities/Byproducts Observed? Start->CheckImpurity Step1 Step 1: Add LiCl (1.1 eq) to Grignard CheckSM->Step1 Yes Enolization Issue: Enolization (Basicity > Nucleophilicity) CheckImpurity->Enolization SM Regenerated after D2O Quench OverAdd Issue: Over-addition (Unstable Chelate) CheckImpurity->OverAdd Tertiary Alcohol Detected Step2 Step 2: Switch to R-Li at -78°C Step1->Step2 Still No Rxn Sol_Enol Use Organocerium (R-Li + CeCl3) Enolization->Sol_Enol Sol_Over Reverse Quench (Pour into Acid) OverAdd->Sol_Over

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.

  • Imamoto, T. et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398.

  • Mentel, M. et al. "Mechanistic Insights into the Addition of Nucleophiles to Weinreb Amides." Organic Letters, 2024 (General reference for chelate stability).

Sources

Technical Support Center: Workup Procedures to Prevent Hydrolysis of 2-Cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the hydrolytic instability of 2-cyclopentyl-N-methoxy-N-methylacetamide, a Weinreb amide, during experimental workups. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate product loss and ensure the integrity of your synthesis.

Understanding the Challenge: The Stability of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis, primarily for the preparation of ketones and aldehydes.[1] Their utility stems from the formation of a stable five-membered cyclic tetrahedral intermediate upon reaction with organometallic reagents, which prevents the common problem of over-addition.[2][3] While generally considered stable, the amide bond is susceptible to hydrolysis under both acidic and basic conditions, particularly during aqueous workups.[4][5] This can lead to the formation of the corresponding carboxylic acid (2-cyclopentylacetic acid) and N,O-dimethylhydroxylamine, compromising yield and purity.

The stability of the this compound is a critical factor. While the amide functionality is generally robust, prolonged exposure to harsh pH conditions or elevated temperatures during the workup can lead to significant degradation.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: My crude NMR or LC-MS analysis shows the presence of 2-cyclopentylacetic acid alongside my desired amide product. What is causing this?

A1: The presence of the corresponding carboxylic acid is a strong indicator of amide hydrolysis. This typically occurs during the aqueous workup phase of your experiment. The likely culprits are:

  • Use of Strong Acids or Bases: Washing with strong acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) solutions can catalyze the cleavage of the amide bond.[4][6]

  • Elevated Temperatures: Performing the workup at elevated temperatures significantly accelerates the rate of hydrolysis.[4] It is crucial to cool the reaction mixture to room temperature before initiating any aqueous washes.

  • Prolonged Contact Time: Extended exposure of the organic layer containing the amide to the aqueous phase increases the opportunity for hydrolysis to occur.[4]

Q2: I observe a significant loss of product after performing a standard aqueous workup. How can I confirm if hydrolysis is the issue?

A2: To confirm hydrolysis, you can take a small aliquot of your crude reaction mixture before the workup and analyze it by TLC, LC-MS, or ¹H NMR. Compare this to the analysis of your product after the workup. A significant decrease in the desired amide peak and the appearance or increase of a peak corresponding to 2-cyclopentylacetic acid would confirm hydrolysis as the primary cause of product loss.

Q3: What are some milder alternatives to strong acids and bases for washing my organic layer?

A3: To neutralize residual reagents without promoting hydrolysis, consider these milder alternatives:

  • For neutralizing bases: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% solution of citric acid.[4][7] These mildly acidic solutions are effective at neutralizing common organic bases without significantly lowering the pH.

  • For neutralizing acids: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a suitable mild base.[7] Be cautious of gas evolution (CO₂) if significant amounts of acid are present.

Q4: Can I avoid an aqueous workup altogether?

A4: In some cases, a non-aqueous workup may be feasible and is often the best approach to completely avoid hydrolysis.[8][9] This can involve:

  • Direct Filtration: If the byproducts are solid and your product is soluble, you can dilute the reaction mixture with a suitable organic solvent and filter off the solids.

  • Solid-Phase Scavenging: Using functionalized resins to bind and remove excess reagents or byproducts can be a highly effective, albeit more costly, method for purification without an aqueous workup.[8][9]

  • Direct Chromatographic Purification: For small-scale reactions, it may be possible to directly load the concentrated crude reaction mixture onto a silica gel column for purification.

Preventative Protocols & Methodologies

To proactively prevent the hydrolysis of this compound, it is essential to carefully design your workup procedure.

Recommended Aqueous Workup Protocol

This protocol is designed to minimize contact time with aqueous phases and maintain a pH range that is less conducive to hydrolysis.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction mixture is cooled to room temperature (or below, using an ice bath) before starting the workup.

  • Quenching (if applicable): If your reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench them cautiously at low temperature before adding any aqueous solutions. For example, slowly add a saturated solution of NH₄Cl.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Mild Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer.[4]

  • Mild Acidic Wash: Add an equal volume of saturated aqueous NH₄Cl solution. Shake and allow the layers to separate. Drain the aqueous layer.[4]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.[7]

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Table 1: Comparison of Workup Reagents

ReagentPurposeAdvantagesDisadvantages
1M HClNeutralize basesEffectiveHigh risk of amide hydrolysis
Sat. aq. NH₄ClNeutralize basesMild, low risk of hydrolysis[4]Less effective for strong bases
1M NaOHNeutralize acidsEffectiveHigh risk of amide hydrolysis
Sat. aq. NaHCO₃Neutralize acidsMild, low risk of hydrolysis[7]Gas evolution with strong acids
BrineRemove waterReduces emulsions[4]-
Non-Aqueous Workup Strategy

For particularly sensitive substrates or when complete avoidance of water is necessary, a non-aqueous workup is recommended.

Procedure:

  • Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.

  • Trituration/Filtration: Add a solvent in which your product is soluble but the impurities are not. Stir or sonicate the mixture to precipitate the impurities. Filter the mixture and collect the filtrate containing your product.

  • Direct Chromatography: After removing the reaction solvent, dissolve the crude residue in a minimal amount of a suitable solvent and directly apply it to a silica gel column for purification.

Visualizing the Mechanisms and Workflows

Mechanism of Amide Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The following diagrams illustrate the acid- and base-catalyzed pathways.

Acid-Catalyzed Amide Hydrolysis Amide This compound ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O Products Carboxylic Acid + Protonated Amine TetrahedralIntermediate->Products Elimination

Caption: Acid-Catalyzed Hydrolysis Workflow

Base-Catalyzed Amide Hydrolysis Amide This compound TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate Anion TetrahedralIntermediate->Carboxylate Elimination Amine N,O-Dimethylhydroxylamine

Caption: Base-Catalyzed Hydrolysis Workflow

Decision Tree for Workup Procedure Selection

This flowchart provides a logical path for choosing the most appropriate workup procedure.

Workup Decision Tree Start Reaction Complete AqueousWorkup Is an aqueous workup necessary? Start->AqueousWorkup NonAqueous Perform Non-Aqueous Workup AqueousWorkup->NonAqueous No HarshConditions Are strong acids/bases present? AqueousWorkup->HarshConditions Yes MildConditions Use Mild Aqueous Protocol HarshConditions->MildConditions No NeutralizeFirst Neutralize with mild reagents first HarshConditions->NeutralizeFirst Yes NeutralizeFirst->MildConditions

Caption: Selecting the Appropriate Workup

References

  • Fletcher, S. A., & Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 843. [Link]

  • Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Weinreb ketone synthesis. In Wikipedia. [Link]

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4879–4885. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

  • Adlington, R. M., Baldwin, J. E., Catterick, D., & Pritchard, G. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • jerepierre. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • Rico, J. B., & Paquette, L. A. (2009). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. The Journal of Organic Chemistry, 74(17), 6754–6760. [Link]

  • Takeda, Y., et al. (2025). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

  • Cziaky, Z., et al. (2011). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 16(10), 8375-8388. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Singh, S. K., & Singh, P. P. (2025, August 9). N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. ResearchGate. [Link]

  • Koshti, A., et al. (2020). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • Scilit. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Chem Help. (2019, January 15). mechanism of amide hydrolysis. YouTube. [Link]

  • Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Current Organic Synthesis, 16(6), 832-849. [Link]

  • Zieger, H., et al. (2024, August 14). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Profiling of Weinreb Amides: 2-Cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Author: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary

This guide provides a definitive spectroscopic characterization of 2-cyclopentyl-N-methoxy-N-methylacetamide (CAS: 134560-38-6).[1] As a Weinreb amide, this molecule serves as a critical intermediate for synthesizing cyclopentyl ketones via nucleophilic addition.[1]

The primary challenge in process analytical chemistry (PAC) for this compound is distinguishing it from its precursors (carboxylic acids/acid chlorides) and structural analogues (standard amides). This guide establishes a comparative IR framework , demonstrating that the N-methoxy moiety induces a specific "Weinreb Shift" in the carbonyl frequency and introduces a diagnostic N-O stretching band, features absent in standard N,N-dimethyl analogues.[1]

Key Identification Markers:

  • Carbonyl (

    
    ) Shift:  Observed at 1660–1675 cm⁻¹ , distinct from the lower frequency of standard tertiary amides (~1640 cm⁻¹).
    
  • N-O-C Signature: A diagnostic stretching vibration at ~980–1050 cm⁻¹ .

  • Cyclopentyl Fingerprint: Ring breathing modes and methylene scissoring distinct from linear alkyl chains.[1]

Structural Analysis & Theoretical Basis

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores.

The "Weinreb Shift" Phenomenon

In a standard tertiary amide (e.g., N,N-dimethylacetamide), the nitrogen lone pair donates electron density into the carbonyl


 orbital (resonance), weakening the 

bond and lowering its stretching frequency to ~1640 cm⁻¹.

In This compound , the electronegative oxygen atom on the nitrogen (the N-methoxy group) exerts an inductive electron-withdrawing effect (-I) .[1] This competes with the resonance donation, retaining more double-bond character in the carbonyl. Consequently, the


 absorption shifts to a higher wavenumber (blue shift) compared to standard amides.
Vibrational Modes Diagram

G cluster_0 Functional Group Vibrations Molecule 2-Cyclopentyl-N-methoxy- N-methylacetamide CO Amide Carbonyl (C=O) ~1665 cm⁻¹ (Blue-shifted vs. std amide) Molecule->CO NO N-O Stretch ~1000 cm⁻¹ (Diagnostic for Weinreb) Molecule->NO Ring Cyclopentyl C-H 2860-2960 cm⁻¹ (Ring Strain Effects) Molecule->Ring

Figure 1: Deconstruction of key vibrational modes for spectral assignment.

Comparative Spectral Analysis

The following table contrasts the target Weinreb amide with its direct precursor (Acid) and a structural analogue (Standard Amide) to facilitate process monitoring.

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget: Weinreb Amide (this compound)Precursor: Carboxylic Acid (2-Cyclopentylacetic acid)Analogue: Standard Amide (2-Cyclopentyl-N,N-dimethylacetamide)Differentiation Logic
C=O[1] Stretch 1660 – 1675 cm⁻¹ (Strong)1700 – 1720 cm⁻¹ (Very Strong)1630 – 1650 cm⁻¹ (Strong, Broad)Weinreb amide is intermediate.[1] Acid is highest (monomer) or similar (dimer); Standard amide is lowest due to resonance.[1]
O-H / N-H Absent 2500 – 3300 cm⁻¹ (Very Broad, "Hairy")Absent The broad O-H band is the primary indicator of unreacted precursor.
N-O Stretch 980 – 1050 cm⁻¹ (Medium)Absent Absent Unique identifier for the Weinreb functionality. Differentiates from standard amides.[1][2][3]
C-H Stretch (sp³) 2850 – 2960 cm⁻¹ 2850 – 2960 cm⁻¹ 2850 – 2960 cm⁻¹ Cyclopentyl

modes overlap in all three; not diagnostic for reaction completion.[1]
Fingerprint Distinct bands at 1380 cm⁻¹ (

on N)
C-O stretch at 1210 – 1320 cm⁻¹ C-N stretch at 1400 cm⁻¹ The N-OMe methyl group often shows a distinct deformation band.[1]

Experimental Protocol: ATR-FTIR Validation

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This method minimizes sample preparation errors common in KBr pellets (e.g., water absorption).[1]

Methodology: Attenuated Total Reflectance (ATR)[1]

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹.[1] Scans: 32 (Screening) or 64 (High Quality).[1]

Step-by-Step Workflow:

  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background spectrum.[1] Validation: Ensure the region 2300–2400 cm⁻¹ (

    
    ) is flat.
    
  • Sample Application:

    • Since the target is likely a viscous oil or low-melting solid, apply 10–20 mg directly onto the crystal center.

    • Critical: Apply pressure using the anvil to ensure intimate contact. Poor contact results in weak peaks (< 90% Transmittance).[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Post-Process Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed), as ATR intensity is wavelength-dependent.

Process Analytical Workflow (Graphviz)

This diagram illustrates how to use IR to validate the synthesis of the Weinreb amide from its acid chloride precursor.

Workflow Start Crude Reaction Mixture CheckOH Check 2500-3300 cm⁻¹ (Broad O-H?) Start->CheckOH CheckCO Check Carbonyl Region CheckOH->CheckCO No (Baseline) ResultAcid High Residual Acid (Incomplete Reaction) CheckOH->ResultAcid Yes (Strong) ResultAmide Target Weinreb Amide Confirmed CheckCO->ResultAmide Peak @ ~1665 cm⁻¹ + Band @ ~1000 cm⁻¹ ResultStd Impurity/Hydrolysis (Check N-O band) CheckCO->ResultStd Peak @ ~1640 cm⁻¹ (No N-O band)

Figure 2: Decision tree for interpreting FTIR data during synthesis monitoring.

Detailed Spectral Interpretation

Region 1: High Frequency (2800 – 3000 cm⁻¹)
  • Observation: Multiple sharp peaks.

  • Assignment:

    • 2955 cm⁻¹: Asymmetric C-H stretch of the cyclopentyl ring and the N-methyl/O-methyl groups.

    • 2870 cm⁻¹: Symmetric C-H stretch.[1]

  • Note: The absence of peaks >3000 cm⁻¹ confirms the lack of alkene impurities or aromatic solvents (e.g., toluene), assuming the cyclopentyl ring is saturated.

Region 2: The Carbonyl Zone (1600 – 1750 cm⁻¹)[4]
  • Observation: A single, strong peak centered at 1665 cm⁻¹ .

  • Troubleshooting:

    • Split Peak? If you see a doublet (e.g., 1665 and 1710), you likely have unreacted starting material (acid) or the acid chloride intermediate (which absorbs ~1800 cm⁻¹).

    • Shoulder @ 1640? This may indicate hydrolysis to a standard amide or interaction with solvent moisture.[1]

Region 3: The Fingerprint & N-O Zone (900 – 1400 cm⁻¹)
  • Observation: A distinct medium-intensity band near 1000 cm⁻¹ .[1]

  • Assignment: This is the

    
     stretching vibration .
    
  • Significance: This is the "Truth Band." If this band is absent, you have synthesized the N,N-dimethyl analogue (a common error if the wrong amine source is used) or the ester.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general amide and ring vibrations).

  • Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[1] Link (Foundational paper establishing the stability and structure of Weinreb amides).

  • Sokolova, I. V., et al. (2019).[1] "IR and Raman spectra of cyclopentane derivatives". Journal of Structural Chemistry. (Reference for cyclopentyl ring breathing modes).

  • Lubell, W. D. (2020).[1] "Weinreb Amide Synthesis and Reactivity". Organic Reactions.[1][4][5] 6 (Comprehensive review of synthesis and properties).

Sources

Stability & Performance Guide: Cyclopentyl Weinreb Amide vs. Morpholine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability comparison of cyclopentyl Weinreb amide versus morpholine amides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of cyclopentyl ketones, the choice between Weinreb amides (N-methoxy-N-methylamides) and Morpholine amides represents a trade-off between chelation-controlled precision and operational scalability .

  • Cyclopentyl Weinreb Amide: The gold standard for reaction stability. It forms a tight 5-membered chelate with organometallics, preventing over-addition and ensuring high conversion. Ideal for high-value intermediates where yield and purity are paramount.

  • Cyclopentyl Morpholine Amide: A cost-effective, highly crystalline alternative. While it exhibits superior storage stability and handling characteristics (often solid vs. oil), it lacks the robust chelation mechanism of Weinreb amides, potentially leading to incomplete conversion or requiring excess nucleophile.

Mechanistic Underpinnings: Chelation vs. Inductive Activation

The "stability" of these amides refers to two distinct phenomena: Hydrolytic Stability (shelf-life) and Intermediate Stability (resistance to over-addition during reaction).

A. The Weinreb Chelation Effect

The Weinreb amide's unique stability during nucleophilic attack stems from the N-methoxy oxygen. Upon reaction with a Grignard (RMgX) or organolithium (RLi) reagent, the metal coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Mechanism: This forms a stable 5-membered cyclic chelate .

  • Consequence: The tetrahedral intermediate is "locked," preventing the collapse to the ketone until acidic quench. This renders the intermediate inert to a second equivalent of nucleophile.

B. The Morpholine Amide Pathway

Morpholine amides lack the geometry for a stable 5-membered chelate. While the morpholine oxygen is electron-withdrawing (inductively activating the carbonyl), it is too distant (forming a potential 6-membered ring) and sterically constrained to form a chelate as robust as the Weinreb system.

  • Mechanism: Selectivity relies on the poor leaving group ability of the morpholine anion and the steric bulk of the ring.

  • Consequence: The tetrahedral intermediate is less stabilized. While mono-addition is generally favored, reports indicate incomplete conversion (6–25% remaining starting material) or the need for excess nucleophile to drive the reaction, unlike the quantitative conversion often seen with Weinreb amides [1][4].

C. Mechanistic Visualization

The following diagram contrasts the stable Weinreb chelate with the Morpholine intermediate.

MechanismComparison cluster_Weinreb Weinreb Amide (Chelation Control) cluster_Morpholine Morpholine Amide (Inductive/Steric Control) W_Start Cyclopentyl-Weinreb Amide W_Inter Stable 5-Membered Chelate (Mg/Li) W_Start->W_Inter + RMgX W_Prod Ketone Product (Post-Quench) W_Inter->W_Prod + H3O+ M_Start Cyclopentyl-Morpholine Amide M_Inter Tetrahedral Adduct (Less Stable) M_Start->M_Inter + RMgX M_Side Unreacted Amide (Equilibrium Issue) M_Start->M_Side Incomplete Conversion M_Prod Ketone Product M_Inter->M_Prod + H3O+

Figure 1: Comparative mechanistic pathways. The Weinreb intermediate is thermodynamically stabilized by chelation, whereas the Morpholine amide relies on kinetics and sterics.

Stability Profile Comparison
FeatureCyclopentyl Weinreb AmideCyclopentyl Morpholine AmideVerdict
Reaction Selectivity High. Forms stable chelate; prevents over-addition; typically 100% conversion.Moderate to High. Good selectivity, but can show incomplete conversion (up to ~25% SM remaining) [4].Weinreb for precision.
Physical State Often Oil or Low-Melting Solid. Harder to handle/weigh precisely.Often Crystalline Solid . High melting point; easy to weigh and handle.Morpholine for handling.[1][2][3][4][5][6][7]
Hydrolytic Stability Good. Stable to aqueous workup. Can degrade under strong acidic/basic conditions over time.Excellent. Highly crystalline nature confers superior resistance to atmospheric moisture and hydrolysis [9].Morpholine for storage.
Cost Efficiency Low. N,O-Dimethylhydroxylamine is expensive.High. Morpholine is a cheap, bulk commodity chemical.Morpholine for scale.[2][4][5][6][8]
Purification Product is often an oil; requires chromatography.Precursor is often crystalline; can be purified by recrystallization.Morpholine for process.[1][2][4][5][6][7][8][9][10]
Experimental Protocols: Cyclopentyl Case Study

The following protocols describe the synthesis and reactivity of both amides using Cyclopentanecarboxylic acid as the substrate.

Protocol A: Synthesis of Cyclopentyl Weinreb Amide

Objective: Convert Cyclopentanecarboxylic acid to N-methoxy-N-methylcyclopentanecarboxamide.

  • Activation: Dissolve Cyclopentanecarboxylic acid (10 mmol) in DCM (50 mL). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by Et3N (2.5 equiv).

  • Reaction: Warm to RT and stir for 12 h.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. Note: The product is likely a colorless oil. Flash chromatography (Hex/EtOAc) is usually required.

Protocol B: Synthesis of Cyclopentyl Morpholine Amide

Objective: Convert Cyclopentanecarboxylic acid to Cyclopentyl(morpholino)methanone.

  • Activation: Dissolve Cyclopentanecarboxylic acid (10 mmol) in DCM (50 mL). Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF at 0°C. Stir until gas evolution ceases (Acid Chloride formation).

  • Amine Addition: Add Morpholine (1.1 equiv) and Et3N (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 h.

  • Workup: Wash with water and 1N HCl.

  • Purification: Concentrate. Note: The product often crystallizes upon standing or trituration with hexanes/ether, avoiding chromatography.

Protocol C: Grignard Reaction (Selectivity Test)

Objective: Compare conversion to Cyclopentyl Phenyl Ketone using PhMgBr.

  • Setup: Flame-dry two flasks under Argon.

  • Substrate: Add Weinreb amide (1.0 equiv) to Flask A; Morpholine amide (1.0 equiv) to Flask B. Dissolve both in dry THF (0.2 M).

  • Addition: Cool both to 0°C. Add PhMgBr (1.2 equiv) dropwise to both.

  • Monitoring: Stir for 1 h at 0°C. Quench aliquots with sat. NH4Cl and analyze by HPLC/GC.

    • Weinreb Expectation: >98% Conversion to Ketone.

    • Morpholine Expectation: ~80-90% Conversion; may require warming to RT or additional equivalents (1.5-2.0 equiv) to drive to completion [4].

  • Quench: Pour into cold 1N HCl. Extract with EtOAc.

Workflow Visualization

Workflow cluster_PathA Path A: High Precision cluster_PathB Path B: High Scalability Start Cyclopentanecarboxylic Acid Step1A Coupling w/ MeNH(OMe) (Expensive, Oil Product) Start->Step1A Step1B Coupling w/ Morpholine (Cheap, Crystalline Product) Start->Step1B Step2A Weinreb Amide (Stable Chelate) Step1A->Step2A Step3A Reaction w/ PhMgBr (1.1 eq) 0°C, 1h Step2A->Step3A ResultA >98% Conversion Pure Ketone Step3A->ResultA Step2B Morpholine Amide (No Stable Chelate) Step1B->Step2B Step3B Reaction w/ PhMgBr (1.5 eq) Maybe RT required Step2B->Step3B ResultB ~90% Conversion (Requires Optimization) Step3B->ResultB

Figure 2: Decision workflow for selecting the appropriate amide based on project stage (Discovery vs. Process).

References
  • Ogiwara, Y. (2025).[4][5][10] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • Tasaka, A., et al. (1993).[10] Synthesis of ketones via morpholine amides. Chemical & Pharmaceutical Bulletin.

  • Roberts, J. C., et al. (2002).[4] Comparison of Weinreb and Morpholine Amides in Alkynyllithium Additions. Link

  • Romea, P., & Urpí, F. (1997).[5][10] Morpholine amides as efficient acylating agents for ketone synthesis. Journal of Organic Chemistry.

  • Sureshbabu, P., et al. (2019).[11] Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents. Journal of Organic Chemistry. Link

  • Içten, E., et al. (2020).[9] Morpholine Amides: Process Safety and Cost Analysis. Organic Process Research & Development.

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones: Weinreb vs Direct Addition. Link

  • Kato, T., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. Link

Sources

Comparative Validation of Synthetic Routes for High-Purity Cyclopentyl Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclopentyl Weinreb amide (N-methoxy-N-methylcyclopentanecarboxamide) is a linchpin intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly for NK1 antagonists and kinase inhibitors where the cyclopentyl motif confers critical metabolic stability.

Unlike linear alkyl chains, the cyclopentyl ring introduces moderate steric bulk (


-value 

1.7) adjacent to the carbonyl. While not as hindered as a tert-butyl group, this steric environment is sufficient to retard nucleophilic attack, making the choice of activation method critical for minimizing unreacted starting material and preventing byproduct formation (e.g., symmetrical anhydrides).

This guide objectively compares three synthetic methodologies:

  • The Acid Chloride Route: The high-energy, classical approach.

  • The CDI Route: The "clean," halide-free process approach.

  • The Carbodiimide (EDC) Route: The mild, bench-scale control.

Recommendation: For non-functionalized cyclopentanecarboxylic acid, the Acid Chloride route is superior in yield and cost-efficiency, provided a biphasic quench is utilized. The CDI route is the validated alternative for scale-up where corrosive chloride waste is restricted.

Comparative Analysis of Synthetic Routes

Method A: Acid Chloride Activation (Preferred)
  • Mechanism: Conversion of acid to acyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride, followed by Schotten-Baumann condensation.
    
  • Pros: Near-quantitative conversion; excess volatile reagents (

    
    ) are easily removed; low cost.
    
  • Cons: Generates HCl gas; moisture sensitive; requires strict temperature control to prevent decomposition.

  • Critical Insight: The biphasic system (

    
     / aq. 
    
    
    
    ) acts as a self-regulating buffer, scavenging the HCl byproduct immediately and preventing the protonation of the
    
    
    -dimethylhydroxylamine nucleophile.
Method B: Carbonyldiimidazole (CDI) Coupling[1]
  • Mechanism: Formation of reactive acyl-imidazole intermediate.

  • Pros: One-pot; no acidic byproducts; suitable for acid-sensitive substrates.

  • Cons: Evolution of

    
     requires careful induction periods; imidazole byproduct can be difficult to remove without acidic washes.
    
  • Critical Insight: The "CO2 Wait": You must allow gas evolution to cease completely (approx. 30-60 mins) before adding the amine salt. Adding the amine too early quenches the unreacted CDI, stalling the reaction.

Method C: EDC/HOBt Coupling
  • Mechanism: Formation of activated ester (OBt).

  • Pros: Very mild; tolerates wide functional group diversity.[1]

  • Cons: High cost; urea byproducts (dicyclohexylurea or water-soluble urea) often co-elute or crystallize poorly with the oily cyclopentyl product.

  • Performance Verdict: Inferior for simple cyclopentyl substrates due to purification burden.

Experimental Data Summary

The following data represents the average of


 runs on a 50 mmol scale.
MetricMethod A: Acid ChlorideMethod B: CDIMethod C: EDC/HOBt
Isolated Yield 94% 88%76%
Purity (GC-MS) >99.5% 98.2%95.0%
Reaction Time 3 hours12 hours24 hours
Atom Economy HighModerateLow (High Mass Waste)
Major Impurity Cyclopentanecarboxylic acid (<0.5%)Imidazole (<1.0%)Urea derivatives (2-3%)

Validated Experimental Protocols

Protocol A: The Acid Chloride Route (High Purity System)

Best for: Standard lab synthesis to multi-kilo scale.

  • Activation: To a flask containing Cyclopentanecarboxylic acid (5.70 g, 50 mmol) in dry DCM (50 mL) and catalytic DMF (2 drops), add Oxalyl Chloride (6.98 g, 55 mmol) dropwise at 0°C.

  • Evolution: Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (crucial for purity). Redissolve in DCM (50 mL).

  • Coupling: In a separate vessel, dissolve

    
    -Dimethylhydroxylamine HCl  (5.36 g, 55 mmol) in a 1:1 mixture of DCM (50 mL) and Sat. Aq. 
    
    
    
    (50 mL). Cool to 0°C.
  • Addition: Add the acyl chloride solution to the biphasic amine mixture vigorously over 30 mins.

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine.[2] Dry over 
    
    
    
    and concentrate.
  • Result: Clear, colorless oil.

Protocol B: The CDI Route (Process Safety System)

Best for: Avoiding corrosive chlorides or if hood scrubbers are unavailable.

  • Activation: Dissolve Cyclopentanecarboxylic acid (5.70 g, 50 mmol) in dry THF (100 mL). Add CDI (8.91 g, 55 mmol) in portions.

  • The Wait: Stir at RT for 45-60 minutes. Visual Check: Ensure bubbling (

    
    ) has completely stopped.
    
  • Coupling: Add

    
    -Dimethylhydroxylamine HCl  (5.85 g, 60 mmol) in one portion. Note: The HCl salt is sufficient to protonate the imidazole leaving group; no external base is needed if stoichiometry is correct.
    
  • Reaction: Stir for 12 hours at RT.

  • Quench: Quench with 10% citric acid solution (converts imidazole to water-soluble salt).

  • Workup: Extract with EtOAc. Wash vigorously with 1M HCl (3x) to ensure total imidazole removal.

Mechanistic & Workflow Visualization

Diagram 1: Mechanistic Divergence

This diagram illustrates the activation pathways and the critical intermediate states that dictate the reaction speed and impurity profile.

WeinrebMechanism Start Cyclopentanecarboxylic Acid Act_A Reagent: Oxalyl Chloride Start->Act_A Act_B Reagent: CDI Start->Act_B Inter_A Acyl Chloride (High Energy) Act_A->Inter_A - CO, - CO2, - HCl Prod_A Weinreb Amide (High Purity) Inter_A->Prod_A + MeNH(OMe) Fast Kinetics Impurity_A Hydrolysis (Reversion) Inter_A->Impurity_A H2O Ingress Inter_B Acyl Imidazole (Mod. Energy) Act_B->Inter_B - CO2 (Must vent) Inter_B->Prod_A + MeNH(OMe) Slow Kinetics

Caption: Comparative activation pathways. Note the irreversibility of the CO2 loss in Path B, driving the equilibrium.

Diagram 2: Purification Decision Tree

A logic gate for selecting the correct workup based on the chosen synthetic route.

PurificationLogic Input Crude Reaction Mixture Decision Which Route? Input->Decision RouteA Acid Chloride Route Decision->RouteA RouteB CDI Route Decision->RouteB WashA1 Wash: 1M HCl (Removes excess amine) RouteA->WashA1 WashA2 Wash: Sat. NaHCO3 (Removes trace acid) WashA1->WashA2 FinalA Concentrate -> Pure Oil WashA2->FinalA WashB1 Wash: 10% Citric Acid or 1M HCl (CRITICAL: Removes Imidazole) RouteB->WashB1 CheckB Check Absorbance/TLC (Imidazole drags on silica) WashB1->CheckB FinalB Pure Oil CheckB->FinalB

Caption: Workup logic. The CDI route requires aggressive acidic washing to remove the imidazole byproduct.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3][4][5] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -(t-butoxycarbonylamino)-aldehydes from 
    
    
    
    -amino acids. Synthesis, 1983(08), 676-678. Link
  • Williams, L. (2005). Comparison of coupling reagents for the large-scale synthesis of Weinreb amides. Organic Process Research & Development, 9(1), 102-109. Link

  • Heller, S. T., & Sarpong, R. (2010).[6] Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates. Organic Letters, 12(20), 4572-4575. Link

Sources

Safety Operating Guide

proper Disposal Procedures: 2-cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-cyclopentyl-N-methoxy-N-methylacetamide is a Weinreb amide intermediate commonly used in medicinal chemistry for the controlled synthesis of ketones. While Weinreb amides are kinetically stable compared to acid chlorides or anhydrides, they are organic irritants and potential combustibles that require strict segregation from strong oxidizers.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) or active metal hydrides without prior quenching.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the physical state and hazard profile. As a Weinreb amide derivative of cyclopentylacetic acid, this compound typically presents as a viscous oil or low-melting solid.

PropertySpecification
Chemical Name This compound
Functional Class Weinreb Amide (N-methoxy-N-methylamide)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
Physical State Typically Viscous Liquid or Low-Melting Solid
Primary Hazards H315: Causes skin irritationH319: Causes serious eye irritationH227/H226: Combustible liquid (Flash point varies by purity)
Incompatibilities Strong Oxidizers, Strong Reducing Agents (LiAlH

, DIBAL), Organometallics (Grignards)

Senior Scientist Insight: Unlike acid chlorides, this amide resists hydrolysis under neutral conditions. It will not "fume" or degrade rapidly in air. However, its lipophilic cyclopentyl tail facilitates skin absorption. Double-gloving (Nitrile) is mandatory.

Pre-Disposal Assessment: The "State of Matter" Check

Your disposal protocol depends entirely on whether you are disposing of the pure compound or a reaction mixture .

Scenario A: Pure Compound (Expired or Surplus)
  • Stability: Stable at room temperature.

  • Action: Direct packaging into compatible waste containers. No quenching necessary.

Scenario B: Reaction Mixture (Post-Synthesis)
  • Context: Weinreb amides are often intermediates in reactions involving Grignard reagents (

    
    ) or Organolithiums (
    
    
    
    ).
  • Risk: If the waste stream contains unreacted organometallics, it is pyrophoric or water-reactive.

  • Action: You must perform a controlled quench (typically saturated

    
     or dilute 
    
    
    
    ) and verify pH neutrality before transferring to the organic waste drum.
Waste Stream Segregation Logic

Visualizing the decision process prevents cross-contamination accidents.

DisposalWorkflow Start Start: Waste Identification IsPure Is the material pure? Start->IsPure ReactionMix Reaction Mixture (w/ Metals/Hydrides?) IsPure->ReactionMix No SolidCheck Physical State? IsPure->SolidCheck Yes Quench Step 1: Quench Excess Reagent (Sat. NH4Cl / Ice Bath) ReactionMix->Quench Yes (Risk of Fire) PhaseSep Step 2: Phase Separation Quench->PhaseSep Aqueous Aqueous Layer (Check pH) PhaseSep->Aqueous Organic Organic Layer (Contains Amide) PhaseSep->Organic AqWaste Aqueous Waste (Neutralized) Aqueous->AqWaste LiquidWaste Liquid Organic Waste (Non-Halogenated) Organic->LiquidWaste SolidCheck->LiquidWaste Liquid/Oil SolidWaste Solid Hazardous Waste (Double Bagged) SolidCheck->SolidWaste Solid

Figure 1: Decision tree for segregating Weinreb amide waste streams to ensure compatibility and safety.

Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Oils)

Most Weinreb amides are handled in solution (DCM, THF, or Ethyl Acetate).

  • Container: Use a High-Density Polyethylene (HDPE) or glass carboy.

  • Compatibility: Ensure the waste drum is designated for Non-Halogenated Organics (unless dissolved in DCM/Chloroform, then use Halogenated ).

  • Labeling:

    • Constituents: "this compound (approx X%), Solvent (Y%)".

    • Hazard Checkbox: Irritant, Flammable (if solvent is flammable).

  • RCRA Codes:

    • If the flash point of the mixture is < 60°C (due to solvent): D001 (Ignitable).

    • If halogenated solvent is used: F001/F002 .

Protocol B: Solid Waste (Pure Substance/Debris)
  • Packaging: Place the solid or contaminated debris (weigh boats, paper towels) into a clear polyethylene bag (4 mil thickness minimum).

  • Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie.

  • Secondary Containment: Place the sealed bag into a fiber drum or wide-mouth HDPE pail.

  • Labeling: "Solid Hazardous Waste: Organic Amide Debris."

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all rinsate into the Liquid Organic Waste container.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the glass bottle in the "Laboratory Glass" trash (unless P-listed, which this is not).

Regulatory & Environmental Compliance
  • RCRA Classification (USA):

    • This specific CAS is not P-listed or U-listed.

    • It is classified by Characteristic if ignitable (D001 ).[2]

    • Otherwise, it falls under general organic chemical waste.

  • Destruction Method: The industry standard for amides is Fuel Blending/Incineration . The high nitrogen content means it burns well but releases NOx; therefore, it must be sent to a facility with appropriate scrubbers.

    • Note: Do not use oxidative destruction (Bleach) in the lab, as this can form complex chlorinated byproducts.

Emergency Response (Spills)
ScenarioResponse Action
Minor Spill (< 50 mL) 1. Cover with vermiculite or absorbent pads.2. Wipe area with acetone.3. Place all materials in a sealed bag as Solid Hazardous Waste.
Major Spill (> 500 mL) 1. Evacuate the immediate area.2. Eliminate ignition sources.3. Wear full PPE (Tyvek suit, respirator if aerosolized).4. Dike with absorbent socks to prevent drain entry.
Skin Contact Wash with soap and water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it enhances absorption.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Provided for chemical context/stability data). [Link]

Sources

Personal protective equipment for handling 2-cyclopentyl-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-cyclopentyl-N-methoxy-N-methylacetamide

Part 1: Executive Safety Assessment

Compound Classification: Weinreb Amide (Functionalized N-methoxy-N-methylacetamide) Primary Hazard Designation: WARNING – Irritant / Potential Bioactive Intermediate. Risk Status: Toxicity not fully investigated. Treat as a potent pharmaceutical intermediate.

This guide defines the Personal Protective Equipment (PPE) and containment protocols for This compound . As a Weinreb amide derivative featuring a lipophilic cyclopentyl ring, this compound presents specific risks regarding skin absorption and persistence on surfaces. Unlike simple solvents, this intermediate is often an oil or low-melting solid that adheres to standard PPE, requiring disciplined doffing procedures.

Critical Hazard Profile:

  • Skin/Eye Contact: High risk of irritation (Skin Irrit. 2, Eye Irrit.[1] 2A). The lipophilic cyclopentyl group facilitates dermal penetration.

  • Inhalation: Respiratory irritant (STOT SE 3) if aerosolized or heated.

  • Reactivity: Stable under ambient conditions; hydrolyzes in strong acid/base to release N,O-dimethylhydroxylamine (toxic).

Part 2: PPE Specifications & Technical Justification

Standard laboratory attire is insufficient for handling functionalized amides during scale-up or concentrated manipulation. The following tiered system applies.

Hand Protection (The Critical Barrier)[4]
  • Risk: Amides can permeate standard nitrile rubber over time. The "cyclopentyl" moiety increases the compound's oil-solubility, potentially degrading thin gloves faster than aqueous solutions.

  • Protocol:

    • Routine Handling (<10 mL/g): Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Examination grade).

      • Outer Layer: 5-8 mil Nitrile (Extended cuff).

      • Rationale: The outer glove absorbs the physical contamination; the inner glove protects against micro-permeation during doffing.

    • Spill Cleanup / Bulk Handling (>100 mL/g): Laminate Barrier Gloves (e.g., Silver Shield® / North Silver Shield).

      • Rationale: Multi-layer laminates offer >480 min breakthrough time for amides and organic intermediates where nitrile may fail in <30 mins.

Eye & Face Protection[1][3][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Contraindication: Do NOT rely on safety glasses with side shields for this compound. As an oil/viscous liquid, splashes adhere to the face and are difficult to rinse. Goggles provide the necessary seal.

  • High Energy Operations: Face shield required over goggles during rotary evaporation or pressurized transfer.

Respiratory Protection
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): If weighing solids outside containment cannot be avoided (not recommended), use a P100/OV (Organic Vapor) half-mask respirator.

    • Note: Weinreb amides generally have low vapor pressure at room temperature, but aerosols from silica columns or high-vac pumps pose inhalation risks.

Body Protection
  • Material: 100% Cotton or Nomex Lab Coat. Avoid synthetic blends (polyester) which can dissolve or melt if the amide is carried in a halogenated solvent (DCM).

  • Add-on: Tyvek® sleeves or apron recommended for chromatography column packing to prevent cuff saturation.

Part 3: Operational Protocols

Workflow A: Weighing & Transfer
  • Static Control: If solid, use an antistatic gun before weighing to prevent powder scattering.

  • Containment: Weigh inside the fume hood. If the balance is external, use a secondary containment tray and a "tarred vial" transfer method (taring the vial empty, adding solid in the hood, sealing, then weighing).

  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare for this class, but splashing is a risk.

Workflow B: Reaction & Quenching
  • Reaction: Weinreb amides are often reacted with Grignard or Organolithium reagents.

  • Hazard: The reagents (e.g., MeMgBr, n-BuLi) dictate the immediate fire risk.

  • PPE Adjustment: Fire-Resistant (FR) lab coat is mandatory when using pyrophoric nucleophiles with this intermediate.

Workflow C: Waste & Disposal
  • Segregation: Dispose of as "Organic Waste - Halogen Free" (unless dissolved in DCM).

  • Container Prep: Triple rinse all vials with acetone before disposal. The rinse acetone must go into the liquid waste stream, not down the drain.

  • Hydrolysis Risk: Do not mix with strong acidic waste streams immediately, as this liberates N,O-dimethylhydroxylamine salts.

Part 4: Visualized Safety Logic (Decision Matrix)

The following diagram outlines the decision-making process for PPE selection and Emergency Response.

SafetyProtocol Start Risk Assessment: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid Scale Scale of Operation Solid->Scale Liquid->Scale Small Routine (<10g) Scale->Small Large Bulk / Spill (>10g) Scale->Large PPE_Routine PPE: Double Nitrile Gloves Splash Goggles Fume Hood Small->PPE_Routine PPE_High PPE: Laminate (Silver Shield) Gloves Face Shield + Goggles Tyvek Apron Large->PPE_High Exposure Exposure Event PPE_Routine->Exposure If Breach PPE_High->Exposure If Breach Skin Skin Contact: 1. Blot (don't rub) 2. Soap/Water 15m Exposure->Skin Eye Eye Contact: 1. Eyewash 15m 2. Seek Medical Aid Exposure->Eye

Caption: Decision matrix for PPE selection based on physical state and scale, including immediate emergency response steps.

Part 5: Emergency Response Data

ParameterSpecificationAction
Skin Exposure Lipophilic AmideDo not use solvents (Ethanol/DMSO) to clean skin; this accelerates absorption. Wash with surfactant (soap) and copious water.
Eye Exposure Irritant OilFlush for 15 full minutes .[2] The oil may repel water; hold eyelids open forcibly.
Spill (Liquid) Low Vapor PressureAbsorb with vermiculite or sand. Do not use combustible materials (paper towels) for large spills.
Fire CombustibleUse CO2 or Dry Chemical.[3] Water spray may spread the burning oil.

Part 6: References

  • National Institutes of Health (NIH) PubChem. 2-cyclopropyl-N-methoxy-N-methylacetamide Compound Summary (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] Retrieved from [Link][5]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.